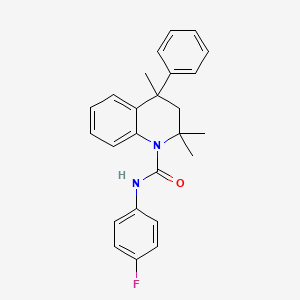![molecular formula C19H17N3O3S3 B11186673 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11186673.png)
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Ethyl iodide, sodium methoxide
Conditions: Reflux in ethanol
Step 3: Formation of Final Compound
Reagents: Intermediate benzothiazole derivatives, acetic anhydride
Conditions: Reflux in acetic anhydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then further reacted with various reagents to introduce the ethoxy and methoxy groups.
-
Step 1: Formation of Benzothiazole Core
Reagents: 2-aminothiophenol, ethyl bromoacetate
Conditions: Reflux in ethanol, presence of a base such as potassium carbonate
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
-
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Room temperature, solvent such as dichloromethane
-
Reduction: The nitro groups, if present, can be reduced to amines.
Reagents: Hydrogen gas, palladium on carbon
Conditions: Room temperature, atmospheric pressure
-
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.
Reagents: Various alkyl halides, nucleophiles
Conditions: Reflux in appropriate solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-ethoxy-1,3-benzothiazol-2-yl)aminoacetate
- 2-amino-6-ethoxybenzothiazole
- 2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its dual benzothiazole rings with distinct ethoxy and methoxy substituents
Properties
Molecular Formula |
C19H17N3O3S3 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H17N3O3S3/c1-3-25-12-5-7-14-16(9-12)28-19(21-14)26-10-17(23)22-18-20-13-6-4-11(24-2)8-15(13)27-18/h4-9H,3,10H2,1-2H3,(H,20,22,23) |
InChI Key |
BBYWZZUGOPFVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-difluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide](/img/structure/B11186611.png)
![4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11186614.png)
![1-[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11186616.png)


![(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B11186629.png)
![3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11186635.png)
![7-(furan-2-yl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11186637.png)
![2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate](/img/structure/B11186641.png)
![3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11186642.png)
![4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B11186646.png)
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B11186648.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-cyanophenyl)acetamide](/img/structure/B11186652.png)

